2-(2,6-Dimethylphenyl)acetaldehyde (CAS 27843-11-4): A Technical Whitepaper on Synthetic Methodologies and Advanced Material Applications
2-(2,6-Dimethylphenyl)acetaldehyde (CAS 27843-11-4): A Technical Whitepaper on Synthetic Methodologies and Advanced Material Applications
Executive Summary
The compound 2-(2,6-Dimethylphenyl)acetaldehyde (CAS: 27843-11-4) is a highly specialized aromatic aldehyde characterized by the steric bulk of its ortho-methyl groups. While simple phenylacetaldehydes are ubiquitous in fragrance chemistry, the 2,6-dimethyl substitution pattern drastically alters the electronic and steric landscape of this molecule. According to 1, this compound serves as a critical intermediate in advanced organic synthesis. Its primary high-value application is acting as a structural precursor in the development of phosphorescent tetradentate Platinum(II) complexes for Organic Light Emitting Diodes (OLEDs). This whitepaper provides an authoritative analysis of its physicochemical properties, mechanistic synthesis pathways, and downstream applications.
Physicochemical Profiling & Structural Dynamics
The presence of two methyl groups at the 2- and 6-positions of the phenyl ring restricts the free rotation of the acetaldehyde moiety, locking the molecule into specific conformational states. This steric hindrance plays a pivotal role in directing the regioselectivity of its synthesis and its subsequent reactivity in electrophilic cyclization protocols.
Table 1: Physicochemical Properties of 2-(2,6-Dimethylphenyl)acetaldehyde
| Property | Value |
| Chemical Name | 2-(2,6-Dimethylphenyl)acetaldehyde |
| CAS Number | 27843-11-4 |
| Molecular Formula | C10H12O |
| Molecular Weight | 148.20 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Steric Profile | High ortho-hindrance restricting C-C bond rotation |
| Primary Use-Cases | OLED ligand intermediate, Specialty organic synthesis |
Mechanistic Synthesis Pathways
The synthesis of 2-(2,6-dimethylphenyl)acetaldehyde presents a unique regiochemical challenge. Standard hydration or oxidation of 2,6-dimethylstyrene typically yields the Markovnikov product (a methyl ketone). To achieve the terminal aldehyde, an anti-Markovnikov Wacker-type oxidation is required.
Catalytic Anti-Markovnikov Oxidation
By employing a Palladium(II) catalyst in conjunction with specific hemilabile ligands—as detailed in 2—the nucleophilic attack of water is sterically and electronically directed to the terminal carbon of the alkene. The bulky 2,6-dimethylphenyl group further disfavors inner-sphere attack at the internal carbon, driving the >95:5 regioselectivity toward the aldehyde.
Mechanistic pathway of anti-Markovnikov Wacker oxidation to 2-(2,6-dimethylphenyl)acetaldehyde.
Table 2: Comparative Synthetic Routes for CAS 27843-11-4
| Route | Reagents / Catalyst | Regioselectivity (Aldehyde:Ketone) | Yield | Key Advantage |
| Standard Wacker | PdCl2, CuCl, O2, H2O | < 1:99 (Markovnikov favored) | ~85% | High conversion, but incorrect isomer |
| Anti-Markovnikov Wacker | Pd(II), DAF ligand, t-BuOH | > 95:5 (Anti-Markovnikov) | 78-82% | Direct terminal aldehyde formation |
| Darzens Condensation | 2,6-Dimethylbenzaldehyde, Chloroacetate | N/A (Specific to aldehyde) | ~65% | Avoids transition metal catalysts |
Step-by-Step Methodology: Catalytic Anti-Markovnikov Oxidation
Causality & Self-Validation: The choice of tert-butanol (t-BuOH) as a solvent is critical; its steric bulk prevents it from acting as a competing nucleophile against water, ensuring high aldehyde yields. This protocol is designed as a self-validating system using real-time GC-MS tracking.
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System Preparation: Charge a flame-dried Schlenk flask with PdCl2 (5 mol%), the selected hemilabile ligand (e.g., DAF, 5 mol%), and benzoquinone (1.1 equiv) as the terminal oxidant under an argon atmosphere.
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Solvent Addition: Inject a degassed mixture of tert-butanol and water (10:1 v/v). Rationale: The precise water stoichiometry is required to facilitate nucleophilic attack without completely deactivating the Pd(II) center.
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Substrate Introduction: Add 2,6-dimethylstyrene (1.0 equiv) dropwise at room temperature.
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Kinetic Monitoring (Self-Validation): Stir the reaction at 40°C. Extract 50 µL aliquots every 2 hours, filter through a short silica plug, and analyze via GC-MS. The reaction is deemed complete when the substrate peak (m/z 132) is entirely replaced by the aldehyde peak (m/z 148).
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Workup: Quench with saturated aqueous Na2S2O3 to reduce residual oxidants. Extract with diethyl ether, dry over anhydrous MgSO4, and purify via flash chromatography (hexane/ethyl acetate) to yield the pure aldehyde.
Applications in Advanced Materials (OLED Ligands)
The most prominent high-value application of 2-(2,6-dimethylphenyl)acetaldehyde is its use as a precursor for tetradentate Platinum(II) complexes, which serve as highly efficient phosphorescent emitters in OLED displays. As outlined in the3, the aldehyde is converted into an imidazo[1,2-f]phenanthridine derivative—a rigid, extended pi-system that dictates the emission wavelength and quantum efficiency of the final Pt(II) complex.
Workflow for synthesizing tetradentate Pt(II) OLED emitters from the aldehyde intermediate.
Step-by-Step Methodology: Bromination and Cyclization Protocol
Causality & Self-Validation: The selection of 1,4-dioxane and dichloromethane (DCM) as co-solvents in the initial bromination is deliberate. DCM provides excellent solubility, while 1,4-dioxane acts as a mild Lewis base to moderate the reactivity of Br2, preventing electrophilic aromatic substitution on the electron-rich 2,6-dimethylphenyl ring.
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Alpha-Bromination: Dissolve 2-(2,6-dimethylphenyl)acetaldehyde in a 1:1 mixture of 1,4-dioxane and DCM. Cool the system to 0°C.
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Halogen Addition: Add Br2 (1.05 equiv) dropwise over 30 minutes to form the alpha-bromoaldehyde intermediate.
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NMR Validation (Self-Validation): Take a 0.1 mL aliquot, remove the solvent in vacuo, and acquire a crude 1H NMR spectrum. The successful formation of the alpha-bromoaldehyde is confirmed by the shift of the alpha-protons from a doublet to a distinct downfield multiplet, alongside the preservation of the aromatic methyl singlets.
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Condensation & Cyclization: Transfer the crude alpha-bromoaldehyde to a reactor containing the phenanthridine precursor. Introduce Boron Tribromide (BBr3) and isopropanol. Rationale: BBr3 acts as a potent Lewis acid to facilitate the intramolecular Friedel-Crafts-type cyclization, forming the rigid imidazo[1,2-f]phenanthridin-11-ol core.
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Maturation: Heat the reaction mixture for 40.0 hours to ensure complete thermodynamic conversion to the fully aromatized, rigid ligand system.
Analytical & Quality Control Protocols
To guarantee the scientific integrity of the synthesized 2-(2,6-dimethylphenyl)acetaldehyde, a dual-modal analytical approach is mandatory:
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1H NMR Spectroscopy (400 MHz, CDCl3): The defining diagnostic signal is the aldehydic proton (-CHO) appearing as a distinct triplet (due to coupling with the adjacent -CH2- group) around δ 9.6 - 9.8 ppm. The benzylic protons will appear as a doublet around δ 3.6 ppm, and the six protons of the ortho-methyl groups will present as a sharp singlet near δ 2.3 ppm.
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Gas Chromatography-Mass Spectrometry (GC-MS): The compound exhibits a molecular ion peak at m/z 148. The base peak typically occurs at m/z 119, corresponding to the loss of the formyl radical (-CHO, M-29), which generates the highly stable 2,6-dimethylbenzyl cation.
References
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NextSDS. "2-(2,6-DIMETHYLPHENYL)ACETALDEHYDE — Chemical Substance Information". NextSDS Database.[Link]
- Xia, Chuanjun. "Novel tetradentate platinum complexes".
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ACS Publications. "Electronic Asymmetry of an Annelated Pyridyl–Mesoionic Carbene Scaffold: Application in Pd(II)-Catalyzed Wacker-Type Oxidation of Olefins". Organometallics.[Link]
